1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate
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Overview
Description
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate is a chemical compound with the molecular formula C17H19ClN2. It is a derivative of benzimidazole, featuring two benzyl groups attached to the nitrogen atoms of the imidazole ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate can be synthesized through several methods. One common route involves the reaction of 1-benzylimidazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully reduced benzimidazole compounds .
Scientific Research Applications
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In cancer cells, it may interfere with cell division and induce apoptosis through the disruption of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-1,2-dihydroimidazol-1-ium;chloride
- 1,3-Dibenzyl-1H-benzimidazol-3-ium chloride
- 1,3-Dibenzylimidazolium chloride
Uniqueness
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
CAS No. |
660427-39-4 |
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Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1,3-dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate |
InChI |
InChI=1S/C21H20N2.ClH.H2O/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;;/h1-14H,15-17H2;1H;1H2 |
InChI Key |
SVSMQAWGONTFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](C2=CC=CC=C2N1CC3=CC=CC=C3)CC4=CC=CC=C4.O.[Cl-] |
Origin of Product |
United States |
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